[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3-cyclohexylpropanoate
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Overview
Description
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3-cyclohexylpropanoate is a synthetic organic compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a cyclohexylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3-cyclohexylpropanoate typically involves a multi-step process. One common method starts with the preparation of 1-amino-2-(4-nitrophenyl)ethanone, which is then reacted with cyclohexylpropanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3-cyclohexylpropanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3-cyclohexylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3-cyclohexylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenylbutanoate
- [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-chlorobenzoate
Uniqueness
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3-cyclohexylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylpropanoate moiety, in particular, may contribute to its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c18-16(12-14-6-9-15(10-7-14)20(22)23)19-24-17(21)11-8-13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11-12H2,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKQKVAFFIXPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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